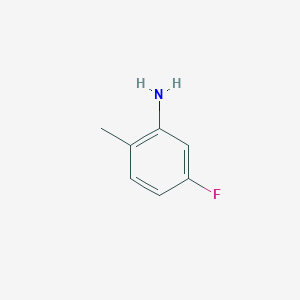

5-Fluoro-2-methylaniline

描述

5-Fluoro-2-methylaniline: is an organic compound with the molecular formula C7H8FN . . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with an amino group. It appears as a purple to brown crystalline solid or liquid .

准备方法

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-Fluoro-2-methylaniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses aryl halides and boron reagents in the presence of a palladium catalyst . The reaction conditions include:

Catalyst: Palladium (P(o-tol)3)2 and CyPF-PtBu (1:1 ratio)

Solvent: Anhydrous dioxane

Temperature: Desired temperature for 12 hours

Reagents: Aryl halide (0.60 mmol), ammonium sulfate (0.90 mmol), sodium tert-butoxide (2.7 mmol)

Yield: 76% yield after purification by flash column chromatography.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

化学反应分析

Types of Reactions:

5-Fluoro-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the reagents used.

科学研究应用

Medicinal Chemistry

5-Fluoro-2-methylaniline plays a critical role as a building block in drug development. The compound's amine group allows for the attachment of various functional groups, facilitating the synthesis of novel pharmaceutical agents.

Case Studies

- Anticonvulsant Agents : Research has demonstrated the potential of derivatives of this compound as anticonvulsant agents. A study published in ScienceDirect explored the design and synthesis of these derivatives, highlighting their biological evaluation and efficacy against seizures.

- Anticancer Activity : Another study published in the European Journal of Medicinal Chemistry investigated the synthesis of novel derivatives of this compound and their in vitro anticancer activity. The findings indicated that certain derivatives exhibited promising cytotoxic effects against cancer cell lines.

Organic Synthesis

In organic chemistry, this compound serves as an essential intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its reactive amine group participates in coupling reactions, enabling the formation of complex organic molecules.

Materials Science

This compound is utilized in materials science for developing fluorinated compounds. The presence of fluorine enhances properties such as chemical stability and hydrophobicity, making these materials suitable for various industrial applications.

Toxicology and Safety Assessments

Research into the biological activity of this compound has also focused on its toxicity profile. Studies indicate that it is harmful if swallowed or if it comes into contact with skin, which necessitates careful handling during research and industrial applications. Understanding its toxicological effects is crucial for safety assessments in chemical usage.

作用机制

The mechanism of action of 5-Fluoro-2-methylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

相似化合物的比较

- 2-Aminobenzotrifluoride

- 2-Fluoroaniline

- p-Toluidine

- Toluidine Blue O

- 3,3’,5,5’-Tetramethylbenzidine dihydrochloride

- 4-Fluoroaniline

- o-Toluidine

- N,N-Dimethylaniline

- N-Methylaniline

- N,N-Dimethyl-1,4-phenylenediamine

Comparison:

5-Fluoro-2-methylaniline is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds. For example, 2-Fluoroaniline lacks the methyl group, which can alter its steric and electronic properties .

生物活性

5-Fluoro-2-methylaniline, also known by its CAS number 367-29-3, is an aromatic amine with significant applications in pharmaceuticals and organic synthesis. This compound exhibits various biological activities that are crucial for its utilization in medicinal chemistry and other fields. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H8FN

- Molecular Weight : 125.14 g/mol

- Melting Point : 38-40 °C

- Boiling Point : 98-100 °C (at 15 mmHg)

- Density : 1.13 g/cm³ (at 20 °C)

- Solubility : Insoluble in water

This compound's biological activity can be attributed to its ability to interact with various biological targets, primarily through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered drug metabolism and increased efficacy of co-administered drugs.

- Receptor Modulation : Research indicates that it may act as a modulator for various receptors, influencing signaling pathways that are critical for cellular responses.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

- Bacterial Inhibition : The compound has been tested against several strains of bacteria, showing significant inhibition zones in agar diffusion assays.

- Fungal Activity : It has also displayed antifungal activity, particularly against common fungal pathogens in clinical settings.

Cytotoxicity and Anticancer Properties

Research indicates that this compound possesses cytotoxic effects on various cancer cell lines:

- Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.2 | Induction of apoptosis |

| MCF7 (breast) | 12.4 | Caspase activation |

| A549 (lung) | 10.8 | Bcl-2 modulation |

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits:

- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential protective effects against neurodegenerative diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in a peer-reviewed journal evaluated the antimicrobial activity of various substituted anilines, including this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain.

-

Cytotoxicity Assessment :

- A thesis from Osaka University explored the cytotoxic effects of several fluorinated anilines on cancer cell lines. The findings revealed that this compound significantly inhibited the growth of HeLa cells with an IC50 value of approximately 15 µM, suggesting its potential as a lead compound for further anticancer drug development.

-

Neuroprotective Study :

- Research conducted at a neuroscience institute demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress in vitro. This study highlights its potential role in developing therapies for conditions like Alzheimer's disease.

常见问题

Q. What are the recommended synthetic routes for 5-Fluoro-2-methylaniline, and how can reaction conditions be optimized for reproducibility?

Basic Research Focus

The synthesis of this compound typically involves catalytic fluorination or nucleophilic substitution of halogenated precursors. A common method is the reduction of 5-fluoro-2-nitrobenzotrifluoride using hydrogen gas with a palladium catalyst, followed by deprotection of the trifluoromethyl group under acidic conditions . Optimization includes:

- Catalyst selection : Palladium on carbon (Pd/C) at 10% loading for efficient nitro-group reduction.

- Temperature control : Maintain 50–60°C during reduction to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) yields >99% purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Basic Research Focus

Comprehensive characterization requires:

- NMR spectroscopy : - and -NMR in deuterated DMSO to observe fluorine coupling patterns (e.g., coupling constants) and aromatic proton splitting .

- HPLC analysis : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>99%) .

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (expected [M+H] at m/z 140.1) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Focus

Stability studies indicate:

- pH sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the amine group. Store in neutral buffers (pH 6–8) .

- Thermal stability : Stable up to 150°C; decomposition observed at >200°C, releasing fluorine-containing byproducts (monitor via TGA/DSC) .

- Light sensitivity : Protect from UV exposure to prevent photolytic decomposition .

Q. How can conflicting spectral data (e.g., NMR shifts or IR peaks) for this compound be resolved?

Advanced Research Focus

Contradictions in spectral data often arise from:

- Solvent effects : Compare NMR spectra in multiple solvents (e.g., CDCl vs. DMSO-d) to isolate solvent-induced shifts .

- Impurity interference : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and impurities .

- Computational validation : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict -NMR chemical shifts and match experimental data .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

Advanced Research Focus

The fluorine atom directs electrophiles to specific positions:

- Nitration : Use mixed HNO/HSO at 0°C to favor para-substitution (relative to fluorine) with >80% yield .

- Sulfonation : SO/HSO at 50°C for ortho-sulfonic acid derivatives, leveraging steric effects from the methyl group .

- Mechanistic studies : Monitor reaction intermediates via in-situ IR or stopped-flow techniques to optimize kinetic control .

Q. How can degradation pathways of this compound be analyzed to identify toxic byproducts?

Advanced Research Focus

Degradation studies involve:

- Oxidative pathways : Expose to HO/UV and analyze products via LC-MS. Major byproducts include 5-fluoro-2-methylphenol and quinone imines .

- Environmental simulation : Use soil slurry models to track microbial degradation (e.g., Pseudomonas spp.) and detect bioaccumulation via GC-MS .

- Toxicity screening : Ames test for mutagenicity and zebrafish embryo assays for ecotoxicological profiles .

Q. What computational methods are effective in predicting the reactivity of this compound in complex reactions?

Advanced Research Focus

Computational tools include:

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for substitution reactions .

- Transition state modeling : Use Gaussian or ORCA software to model activation energies for fluorination or amination steps .

属性

IUPAC Name |

5-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCDTNNLXUMYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190143 | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-29-3 | |

| Record name | 5-Fluoro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-29-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHR6M7NXK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。